

What is the chemical structure of Tetramethylkaempferol?

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Compound of Interest

Compound Name: Tetramethylkaempferol

Cat. No.: B100550

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An In-depth Technical Guide to Tetramethylkaempferol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetramethylkaempferol, a fully methylated derivative of the natural flavonoid kaempferol, is a compound of significant interest in metabolic research. As a potent peroxisome proliferator-activated receptor γ (PPAR γ) agonist, it demonstrates potential in improving insulin sensitivity, making it a valuable subject for the development of novel therapeutics for metabolic disorders. [1][2] This document provides a comprehensive overview of its chemical structure, properties, synthesis, analytical characterization, and biological activity, with a focus on its role in the PPAR γ signaling pathway.

Chemical Structure and Properties

Tetramethylkaempferol, systematically named 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one, is a flavonoid characterized by the presence of four methoxy groups attached to the kaempferol backbone. [3][4] This methylation enhances its lipophilicity and stability compared to its parent compound, kaempferol. [2]

Quantitative Data Summary

The key physicochemical properties of **Tetramethylkaempferol** are summarized in the table below for easy reference and comparison.

Property	Value	References
IUPAC Name	3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one	
Synonyms	3,4',5,7-Tetramethoxyflavone, Kaempferol tetramethyl ether	
CAS Number	16692-52-7	
Molecular Formula	C ₁₉ H ₁₈ O ₆	
Molecular Weight	342.34 g/mol	
Appearance	Powder	
Purity	≥95-98%	
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
InChIKey	YZWIEJLESXODL-UHFFFAOYSA-N	
Canonical SMILES	<chem>COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)OC</chem>	

Structural Diagram

The 2D chemical structure of **Tetramethylkaempferol** is depicted below, illustrating the flavone core and the positions of the four methoxy groups.

Caption: 2D structure of **Tetramethylkaempferol** (3,4',5,7-Tetramethoxyflavone).

Experimental Protocols

Synthesis of Tetramethylkaempferol

The synthesis of **Tetramethylkaempferol** can be achieved through several routes, commonly involving the construction of the flavone backbone followed by methylation or starting from methylated precursors. A plausible approach is based on the Baker-Venkataraman rearrangement.

Objective: To synthesize 3,5,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one.

Methodology based on the Baker-Venkataraman method:

- Step 1: Acylation of a Methylated Phloroglucinol Derivative.
 - Start with a suitably protected and methylated phloroglucinol derivative, such as 1,3,5-trimethoxybenzene.
 - Perform a Friedel-Crafts acylation with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl_3) in an anhydrous solvent like dichloromethane (DCM) at 0°C . This forms the corresponding 2'-hydroxy-4',6',4-trimethoxychalcone.
- Step 2: Cyclization to form the Flavone Ring.
 - The resulting chalcone is subjected to oxidative cyclization. A common method involves heating the chalcone in the presence of iodine (I_2) and a base such as pyridine or potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO).
 - This step facilitates the formation of the heterocyclic C ring of the flavone structure.
- Step 3: Methylation of the Remaining Hydroxyl Group (if necessary).
 - If the synthesis starts from precursors with free hydroxyl groups, a final methylation step is required.
 - The intermediate product is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate (K_2CO_3) in a solvent like acetone. The reaction is typically run at reflux until completion.
- Purification:

- The final product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
- The purity of the collected fractions is assessed by thin-layer chromatography (TLC).

Analytical Characterization

The structural confirmation and purity assessment of synthesized **Tetramethylkaempferol** are critical and are typically performed using NMR spectroscopy and mass spectrometry.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - ^1H NMR: Acquire a one-dimensional proton NMR spectrum. Expected signals would include singlets for the methoxy protons and aromatic protons corresponding to the A and B rings.
 - ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum. This will show distinct signals for the methoxy carbons, aromatic carbons, and the carbonyl carbon.
 - 2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are essential.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the aromatic rings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connectivity of the rings and the positions of the methoxy groups.

2. Mass Spectrometry (MS) Protocol:

- **Instrumentation:** A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.
- **Sample Infusion:** The sample can be directly infused into the mass spectrometer or introduced via an Ultra-High-Performance Liquid Chromatography (UHPLC) system for online separation and analysis.
- **Data Acquisition:**
 - **Full Scan MS:** Acquire data in positive ion mode to observe the protonated molecule $[M+H]^+$. The exact mass measurement should correspond to the calculated mass of $C_{19}H_{19}O_6^+$.
 - **Tandem MS (MS/MS):** Select the $[M+H]^+$ ion for collision-induced dissociation (CID). The fragmentation pattern is diagnostic for the structure. Key fragmentation pathways for methylated flavonoids include the retro-Diels-Alder (RDA) reaction, which cleaves the C ring, and the characteristic loss of methane (CH_4) from methoxy groups adjacent to a proton, which helps in identifying the methylation pattern.

Biological Activity and Signaling Pathway

Tetramethylkaempferol is recognized for its role as a PPAR γ agonist, which is central to its potential therapeutic effects on insulin sensitivity and adipogenesis.

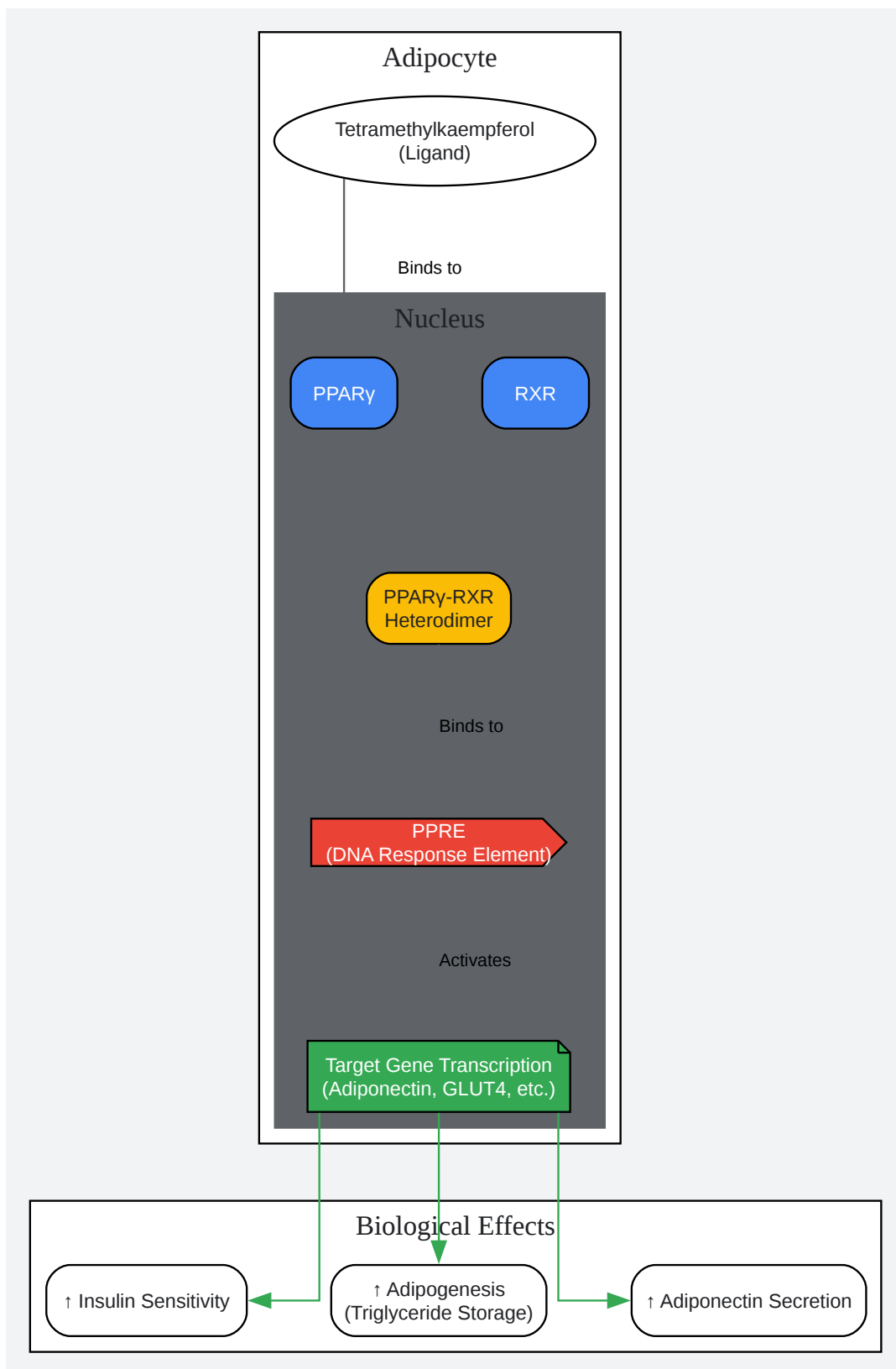
PPAR γ Signaling Pathway

The Peroxisome Proliferator-Activated Receptor γ (PPAR γ) is a ligand-activated transcription factor that plays a master role in regulating adipocyte differentiation and glucose homeostasis.

Tetramethylkaempferol acts as a ligand for PPAR γ . The activation pathway is as follows:

- **Ligand Binding:** **Tetramethylkaempferol** enters the cell and binds to the ligand-binding domain of PPAR γ in the nucleus.

- **Heterodimerization:** Upon ligand binding, PPAR γ forms a heterodimer with the Retinoid X Receptor (RXR).
- **PPRE Binding:** This PPAR γ -RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
- **Transcriptional Regulation:** The binding of the heterodimer to the PPRE recruits a complex of co-activator proteins, which initiates the transcription of genes involved in:
 - **Adipogenesis:** Differentiation of preadipocytes into mature fat cells.
 - **Lipid Metabolism:** Increasing triglyceride storage.
 - **Glucose Homeostasis:** Enhancing insulin sensitivity, partly by upregulating the expression of glucose transporter 4 (GLUT4) and adiponectin.



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Caption: PPARγ signaling pathway activated by **Tetramethylkaempferol**.

Experimental Protocol: In Vitro Adiponectin Secretion Assay

This protocol outlines a method to quantify the effect of **Tetramethylkaempferol** on adiponectin secretion from adipocytes in culture.

Objective: To measure the dose-dependent effect of **Tetramethylkaempferol** on the secretion of adiponectin from differentiated 3T3-L1 adipocytes.

Methodology:

- Cell Culture and Differentiation:
 - Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
 - Induce differentiation into mature adipocytes using a standard cocktail containing insulin, dexamethasone, and IBMX. After approximately 8-10 days, cells will have accumulated lipid droplets and be considered mature adipocytes.
- Treatment with **Tetramethylkaempferol**:
 - Prepare stock solutions of **Tetramethylkaempferol** in DMSO.
 - Treat the mature adipocytes with varying concentrations of **Tetramethylkaempferol** (e.g., 0.1, 1, 10, 50 μ M) in serum-free media for 24-48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).
- Sample Collection:
 - After the incubation period, collect the cell culture supernatant (conditioned media) from each well.
 - Centrifuge the supernatant to remove any detached cells or debris.
- Quantification of Adiponectin:
 - Measure the concentration of adiponectin in the collected supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for mouse

adiponectin.

- Follow the manufacturer's instructions for the ELISA procedure, which typically involves adding samples to antibody-coated plates, incubation with a detection antibody, addition of a substrate, and measurement of absorbance at a specific wavelength (e.g., 450 nm).
- Data Analysis:
 - Generate a standard curve using the adiponectin standards provided in the ELISA kit.
 - Calculate the concentration of adiponectin in each sample based on the standard curve.
 - Normalize the adiponectin concentration to the total cellular protein content in each well (determined by a BCA protein assay) to account for variations in cell number.
 - Plot the normalized adiponectin concentration against the concentration of **Tetramethylkaempferol** to determine the dose-response relationship. Statistical analysis (e.g., ANOVA) should be performed to assess significance.

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